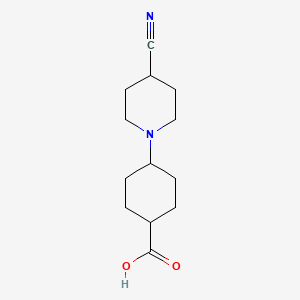

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

“4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is a compound that has attracted the attention of researchers in recent years. It is used for pharmaceutical testing and is available as a high-quality reference standard .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular formula of “4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is C13H20N2O2, and its molecular weight is 236.31 g/mol.Chemical Reactions Analysis

The carboxylic acid group at the C-3 position and the keto group at the C-4 position are essential for hydrogen bonding interactions with DNA bases .Applications De Recherche Scientifique

Drug Synthesis and Medicinal Chemistry

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid: is a valuable intermediate in medicinal chemistry. Its structure is versatile for the synthesis of various pharmacologically active compounds. For instance, piperidine derivatives are known for their presence in numerous therapeutic agents . The cyano group can act as a precursor for further functionalization, leading to the development of new drugs with potential anticancer, antiviral, or anti-inflammatory properties .

Organic Synthesis

In organic synthesis, this compound can be used to introduce the piperidine moiety into larger molecules. Piperidine rings are common in many natural products and pharmaceuticals. The cyclohexane carboxylic acid moiety can be utilized in ring-opening reactions or as a building block for more complex cyclic structures .

Pharmacological Research

The piperidine nucleus is a common feature in drugs and is associated with a wide range of pharmacological activities. Research into piperidine derivatives like 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid can lead to the discovery of new drugs with improved efficacy and reduced side effects for conditions such as cancer, neurological disorders, and cardiovascular diseases .

Chemical Research

This compound’s role in chemical research extends to its use as a standard or reference material in analytical studies. It can be used to calibrate instruments or as a control in experiments to determine the pharmacokinetics of similar compounds .

Industrial Applications

While not directly used in industrial processes, the compound can serve as an intermediate in the synthesis of materials that have industrial applications. For example, derivatives of cyclohexane carboxylic acid can be precursors to nylon and other polymers .

Biological Studies

In biological studies, the compound can be used to explore the interaction between piperidine-based molecules and biological targets. This can provide insights into the molecular basis of diseases and contribute to the design of target-specific drugs .

Mécanisme D'action

Target of Action

The primary targets of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid are the Penicillin Binding Proteins (PBPs) of Escherichia coli and Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall, making them a common target for antimicrobial agents .

Mode of Action

The compound interacts with its targets, but the binding efficacy is limited . The binding affinity to PBPs was evaluated by observing morphological changes in Escherichia coli rods under an optical microscope .

Biochemical Pathways

The compound has shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli

Result of Action

The molecular and cellular effects of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid’s action are primarily antimicrobial. The compound has shown promising antibacterial activity against both Gram-positive microorganisms and demonstrated effective inhibition of Escherichia coli . Its activity against pseudomonas aeruginosa was moderate .

Propriétés

IUPAC Name |

4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCSZPWVDJBWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)

![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)

![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)

![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)

![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)

![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1478991.png)